
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile: is a chemical compound that features a cyclobutane ring substituted with a chloro group, a phenylselanyl group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the chloro, phenylselanyl, and carbonitrile groups. One common method involves the use of cyclobutyl halides and phenylselenyl cyanide under specific reaction conditions to achieve the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-3-(phenylthio)cyclobutane-1-carbonitrile
- 3-Chloro-3-(phenylsulfonyl)cyclobutane-1-carbonitrile
- 3-Chloro-3-(phenylseleno)cyclobutane-1-carbonitrile
Uniqueness
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties compared to its sulfur and sulfonyl analogs. This makes it particularly interesting for applications requiring redox-active compounds.
Propriétés
Numéro CAS |
820221-74-7 |
|---|---|
Formule moléculaire |
C11H10ClNSe |
Poids moléculaire |
270.63 g/mol |
Nom IUPAC |
3-chloro-3-phenylselanylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H10ClNSe/c12-11(6-9(7-11)8-13)14-10-4-2-1-3-5-10/h1-5,9H,6-7H2 |
Clé InChI |
KBACCAYAJXBACL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(Cl)[Se]C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
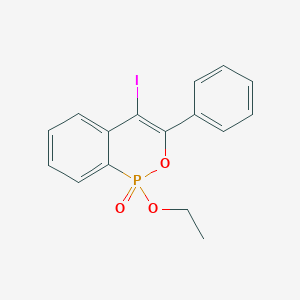
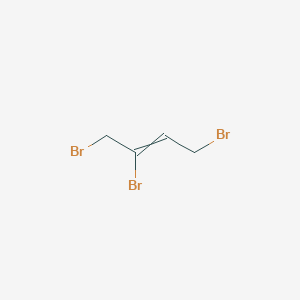
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
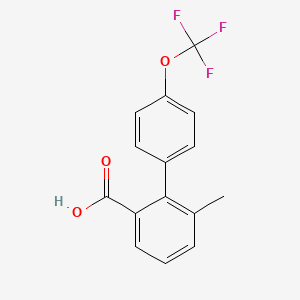


![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)
![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)
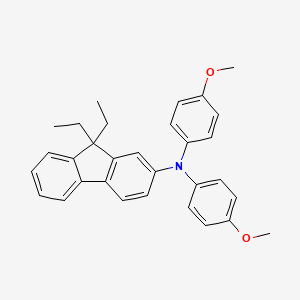
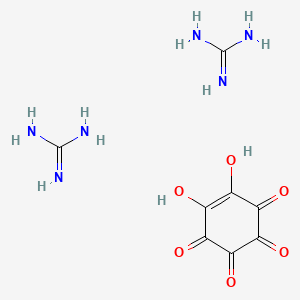
![2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12538108.png)
